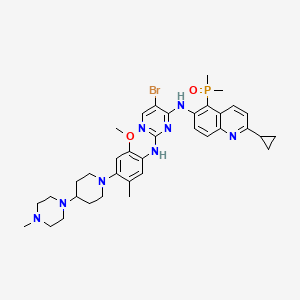

Egfr-IN-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H46BrN8O2P |

|---|---|

Molecular Weight |

733.7 g/mol |

IUPAC Name |

5-bromo-4-N-(2-cyclopropyl-5-dimethylphosphorylquinolin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C36H46BrN8O2P/c1-23-20-31(33(47-3)21-32(23)45-14-12-25(13-15-45)44-18-16-43(2)17-19-44)41-36-38-22-27(37)35(42-36)40-30-11-10-29-26(34(30)48(4,5)46)8-9-28(39-29)24-6-7-24/h8-11,20-22,24-25H,6-7,12-19H2,1-5H3,(H2,38,40,41,42) |

InChI Key |

DKMXEBIKMPYHST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=C(C=C5)N=C(C=C6)C7CC7)P(=O)(C)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Epidermal Growth Factor Receptor (EGFR) in Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, playing a pivotal role in regulating critical processes such as proliferation, survival, differentiation, and migration. As a receptor tyrosine kinase (RTK), its activity is tightly controlled, and its dysregulation is a hallmark of numerous human cancers. This technical guide provides a comprehensive overview of the EGFR signaling network, from the fundamental mechanisms of ligand binding and receptor activation to the intricate downstream pathways that mediate its diverse cellular effects. We delve into the quantitative aspects of EGFR signaling, present detailed experimental protocols for its study, and explore its significance as a therapeutic target in oncology.

Introduction to EGFR

The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is the founding member of the ErbB family of four structurally related receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4)[1]. These receptors are transmembrane glycoproteins that transmit signals from the extracellular environment to the cell's interior, thereby orchestrating a wide array of cellular responses.

EGFR is activated by a specific set of ligands, including Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), Betacellulin (BTC), Heparin-binding EGF-like growth factor (HB-EGF), Epiregulin (EREG), and Epigen (EPGN)[2]. Ligand binding induces a conformational change in the receptor, facilitating its dimerization and the subsequent activation of its intrinsic tyrosine kinase domain. This activation triggers a cascade of intracellular signaling events that ultimately dictate cellular fate.

Dysregulation of EGFR signaling, through mechanisms such as receptor overexpression, gene amplification, or activating mutations, is a frequent driver of tumorigenesis. Consequently, EGFR has emerged as a major target for the development of anti-cancer therapies.

EGFR Activation Mechanism

The activation of EGFR is a multi-step process initiated by ligand binding to the extracellular domain of the receptor.

2.1. Ligand Binding and Dimerization: In its inactive state, EGFR exists predominantly as a monomer on the cell surface, although pre-formed inactive dimers may also be present[1]. The binding of a ligand, such as EGF or TGF-α, to the extracellular domain induces a significant conformational change, exposing a dimerization arm. This allows the receptor to form homodimers (with another EGFR molecule) or heterodimers (with other ErbB family members, most notably HER2)[1].

2.2. Asymmetric Kinase Domain Activation: Dimerization brings the intracellular kinase domains of the two receptor molecules into close proximity. The activation of the kinase domains occurs through an asymmetric mechanism. One kinase domain, termed the "activator," allosterically activates the other kinase domain, the "receiver," by inducing a conformational change in the receiver's N-lobe. This asymmetric arrangement is crucial for the initiation of downstream signaling.

2.3. Autophosphorylation: The activated receiver kinase then catalyzes the phosphorylation of multiple tyrosine residues in the C-terminal tail of both receptor partners in the dimer, a process known as trans-autophosphorylation. These phosphorylated tyrosine residues serve as docking sites for a host of downstream signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.

Major Downstream Signaling Pathways

The recruitment of adaptor proteins and enzymes to the phosphorylated EGFR initiates several key signaling cascades, the most prominent of which are the MAPK/ERK and PI3K/AKT pathways.

3.1. The MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that primarily regulates cell proliferation, differentiation, and survival.

-

Initiation: Upon EGFR activation, the adaptor protein Growth factor receptor-bound protein 2 (Grb2), which is constitutively associated with the Son of Sevenless (SOS) guanine nucleotide exchange factor, is recruited to the phosphorylated receptor, either directly or via the Shc adaptor protein.

-

Ras Activation: SOS then activates the small GTPase Ras by promoting the exchange of GDP for GTP.

-

Kinase Cascade: GTP-bound Ras activates a downstream kinase cascade, beginning with the phosphorylation and activation of Raf (a MAP kinase kinase kinase). Raf then phosphorylates and activates MEK (a MAP kinase kinase), which in turn phosphorylates and activates ERK (a MAP kinase).

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as ELK-1, leading to the expression of genes involved in cell cycle progression and proliferation.

3.2. The PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is critical for promoting cell survival, growth, and proliferation, primarily by inhibiting apoptosis.

-

PI3K Activation: Activated EGFR can recruit and activate the p85 regulatory subunit of Class IA PI3K.

-

PIP3 Generation: PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.

-

AKT Recruitment and Activation: PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including the serine/threonine kinase AKT (also known as Protein Kinase B). At the membrane, AKT is phosphorylated and activated by Phosphoinositide-dependent kinase 1 (PDK1) and the mTORC2 complex.

-

Downstream Effects: Activated AKT phosphorylates a wide range of substrates to promote cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, Caspase-9) and to stimulate cell growth and proliferation through the activation of the mammalian Target of Rapamycin (mTOR).

Role of EGFR in Cancer

Aberrant EGFR signaling is a well-established driver of cancer development and progression. Several mechanisms contribute to the oncogenic activation of EGFR:

-

Overexpression: Increased expression of EGFR is frequently observed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, glioblastoma, and head and neck cancers. This leads to an amplified response to endogenous growth factors.

-

Gene Amplification: An increased number of copies of the EGFR gene can also lead to receptor overexpression.

-

Activating Mutations: Somatic mutations in the EGFR gene, particularly within the kinase domain, can lead to constitutive, ligand-independent activation of the receptor. Common activating mutations include in-frame deletions in exon 19 and the L858R point mutation in exon 21, which are frequently found in NSCLC.

-

Autocrine/Paracrine Loops: Tumor cells can produce and secrete EGFR ligands, leading to self-stimulation (autocrine signaling) or stimulation of neighboring tumor cells (paracrine signaling).

The constitutive activation of EGFR and its downstream pathways in cancer cells promotes uncontrolled proliferation, evasion of apoptosis, angiogenesis, invasion, and metastasis. This has made EGFR an attractive target for cancer therapy, leading to the development of EGFR-targeted drugs, including tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, and monoclonal antibodies such as cetuximab.

Data Presentation

Table 1: Ligand Binding Affinities for EGFR

| Ligand | Dissociation Constant (Kd) | Affinity Class | Reference |

| Epidermal Growth Factor (EGF) | 1.77 x 10⁻⁷ M | High | |

| Transforming Growth Factor-α (TGF-α) | 1 - 100 nM | High | |

| Heparin-Binding EGF (HB-EGF) | 1 - 100 nM | High | |

| Betacellulin (BTC) | 1 - 100 nM | High | |

| Amphiregulin (AR) | > 100 nM | Low | |

| Epiregulin (EPR) | > 100 nM | Low | |

| Epigen (EPG) | > 100 nM | Low | |

| GE11 (peptide) | 4.59 x 10⁻⁴ M | Low | |

| mAb LA1 (antibody) | 2.07 x 10⁻⁹ M | High |

Table 2: EGFR Autophosphorylation Rates

| EGFR Form | kcat (sec⁻¹) | Kd for Dimerization (µM) | Reference |

| Wild-Type | 0.018 ± 0.001 | 6.3 ± 1 | |

| L834R Mutant | 0.125 ± 0.007 | 1 ± 0.3 |

Table 3: EGFR Protein Expression in Various Cancers

| Cancer Type | EGFR Expression Level | Reference |

| Non-Small Cell Lung Cancer | 40-80% of tumors show positive staining | |

| Colorectal Cancer | High expression in a subset of tumors | |

| Glioblastoma | Frequently overexpressed | |

| Head and Neck Squamous Cell Carcinoma | Overexpressed in a majority of cases | |

| Breast Cancer | Common in triple-negative and basal-like subtypes | |

| Pancreatic Cancer | Overexpressed in a significant proportion of tumors | |

| Ovarian Cancer | Overexpression reported | |

| Bladder Cancer | Overexpression reported | |

| Stomach Cancer | Overexpression reported |

Experimental Protocols

Western Blot Analysis of EGFR Phosphorylation

Objective: To detect and quantify the levels of total and phosphorylated EGFR in cell lysates.

Materials:

-

Cell culture reagents

-

EGFR inhibitor (optional)

-

EGF

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (anti-EGFR, anti-phospho-EGFR)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

If studying inhibitor effects, pre-treat cells with the EGFR inhibitor for the desired time.

-

Stimulate cells with EGF (e.g., 100 ng/mL) for 5-15 minutes at 37°C to induce EGFR phosphorylation.

-

-

Cell Lysis:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to each plate.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation:

-

Normalize protein concentrations with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To detect total EGFR and a loading control on the same membrane, strip the membrane and re-probe with the respective primary antibodies.

-

Co-Immunoprecipitation (Co-IP) of EGFR and Interacting Proteins

Objective: To isolate EGFR and its interacting protein partners from cell lysates.

Materials:

-

Cell culture reagents

-

EGF (optional, for studying ligand-dependent interactions)

-

Ice-cold PBS

-

Co-IP lysis/wash buffer

-

Anti-EGFR antibody

-

Isotype control IgG

-

Protein A/G agarose or magnetic beads

-

SDS-PAGE sample buffer

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells as required (e.g., with or without EGF stimulation).

-

Lyse cells in ice-cold Co-IP lysis buffer as described for Western blotting.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

To 0.5 - 1.0 mg of pre-cleared lysate, add the anti-EGFR antibody.

-

In a separate tube, add an equivalent amount of isotype control IgG as a negative control.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads three to five times with ice-cold Co-IP lysis/wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in 1x SDS-PAGE sample buffer.

-

Boil for 5-10 minutes to elute the protein complexes.

-

Centrifuge to pellet the beads and collect the supernatant.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting, probing for EGFR and the suspected interacting protein.

-

In Vitro EGFR Kinase Assay

Objective: To measure the kinase activity of EGFR and the inhibitory effect of compounds in a cell-free system.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase reaction buffer

-

EGFR inhibitor (for IC50 determination)

-

Kinase activity detection kit (e.g., ADP-Glo™)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the EGFR inhibitor in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the recombinant EGFR kinase, the kinase substrate, and the diluted inhibitor or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions (e.g., by measuring ADP production).

-

-

Data Analysis:

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

-

Immunohistochemistry (IHC) Staining of EGFR in Tumor Tissue

Objective: To visualize the expression and localization of EGFR protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tumor tissue sections on slides

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer)

-

Hydrogen peroxide solution (3%)

-

Blocking serum

-

Primary antibody (anti-EGFR)

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Heat the slides in antigen retrieval solution to unmask the epitopes.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

-

Blocking:

-

Incubate with blocking serum to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the slides with the primary anti-EGFR antibody for 30-60 minutes at room temperature or overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody.

-

Incubate with a streptavidin-HRP complex.

-

-

Chromogen Development:

-

Incubate with DAB solution until the desired brown color develops.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize nuclei.

-

Dehydrate the sections through a graded ethanol series and xylene.

-

Mount with a coverslip using mounting medium.

-

Visualizations

Signaling Pathways

Caption: EGFR Signaling Pathways.

Experimental Workflows

Caption: Western Blot Workflow.

Caption: Co-Immunoprecipitation Workflow.

Conclusion

The Epidermal Growth Factor Receptor is a master regulator of cellular signaling, with profound implications for both normal physiology and disease. Its intricate network of downstream pathways highlights the complexity of cellular communication and provides a rich landscape for therapeutic intervention. A thorough understanding of the molecular mechanisms governing EGFR signaling, coupled with robust experimental techniques, is paramount for researchers and clinicians working to unravel the complexities of cancer and develop more effective targeted therapies. The data and protocols presented in this guide offer a solid foundation for advancing our knowledge of this critical signaling pathway.

References

The Rise of Third-Generation EGFR Tyrosine Kinase Inhibitors: A Technical Guide to Overcoming Resistance in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the efficacy of first and second-generation TKIs is often curtailed by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This has spurred the development of a third generation of EGFR TKIs, meticulously designed to selectively target these resistant mutations while sparing wild-type (WT) EGFR, thereby improving therapeutic outcomes and reducing toxicity. This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanisms of action of these third-generation inhibitors, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

The Challenge of Acquired Resistance to First and Second-Generation EGFR TKIs

First-generation EGFR TKIs, such as gefitinib and erlotinib, and second-generation TKIs, like afatinib and dacomitinib, have demonstrated significant clinical benefit in patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions and L858R substitution). However, the majority of patients inevitably develop resistance, with the T790M mutation accounting for approximately 50-60% of cases.[1] The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which outcompetes the reversible binding of first-generation TKIs.[2] While second-generation TKIs are irreversible inhibitors, their clinical efficacy against T790M-mutant tumors has been limited by dose-limiting toxicities associated with their inhibition of WT EGFR.[2]

Third-Generation EGFR TKIs: A New Paradigm in Targeted Therapy

The critical need to overcome T790M-mediated resistance led to the development of third-generation EGFR TKIs. These inhibitors were engineered with three key objectives:

-

Potent and selective inhibition of EGFR harboring both activating mutations and the T790M resistance mutation.

-

Maintenance of efficacy against activating EGFR mutations.

-

Minimal inhibition of WT EGFR to reduce off-target toxicities.[2]

These inhibitors achieve their selectivity through a covalent, irreversible bond with a cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.

Key Third-Generation EGFR TKIs

Several third-generation EGFR TKIs have been developed, with osimertinib being the most clinically advanced and the only one to have received widespread regulatory approval. Others have been investigated in clinical trials with varying degrees of success.

-

Osimertinib (AZD9291): The first-in-class and currently the only approved third-generation EGFR TKI for both first-line treatment of EGFR-mutated NSCLC and for patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.

-

Rociletinib (CO-1686): Showed initial promise in clinical trials but its development was halted due to lower-than-anticipated response rates and safety concerns, including hyperglycemia and QTc prolongation.

-

Lazertinib (YH25448): A potent, orally available, and brain-penetrant third-generation TKI that has shown significant clinical activity in patients with T790M-positive NSCLC, including those with brain metastases.

-

Naquotinib (ASP8273): A third-generation TKI that demonstrated antitumor activity in preclinical and early clinical studies in patients with T790M-mutant NSCLC.

Quantitative Data: A Comparative Overview

The following tables summarize the in vitro potency and clinical efficacy of key third-generation EGFR TKIs.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Third-Generation EGFR TKIs Against Various EGFR Mutations

| Compound | EGFR (WT) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) | EGFR (Exon 19 Del/T790M) | EGFR (L858R/T790M/C797S) |

| Osimertinib | ~494 | ~13 | ~12 | ~11 | ~1 | >1000 |

| Lazertinib | ~723 | ~4 | ~3 | ~6 | ~3 | >1000 |

| Naquotinib | >1000 | 18 | 10 | 9 | 4 | >1000 |

| Rociletinib | ~200 | ~10 | ~15 | ~0.5 | ~0.4 | >1000 |

Note: IC50 values are approximate and can vary between studies and experimental conditions.

Table 2: Summary of Clinical Efficacy of Third-Generation EGFR TKIs in T790M-Positive NSCLC

| Compound | Trial | Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| Osimertinib | AURA3 | III | 419 | 71% | 10.1 |

| Rociletinib | TIGER-X | I/II | 443 | 34% | 8.0 |

| Lazertinib | LASER201 | I/II | 76 | 57% | 9.5 |

| Naquotinib | Phase I/II | I/II | 88 | 31% | 6.8 |

Signaling Pathways and Resistance Mechanisms

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

References

- 1. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of EGFR Mutations on Inhibitor Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) is a critical signaling molecule that, when mutated, can become a powerful driver of oncogenesis, particularly in non-small cell lung cancer (NSCLC). The discovery of specific activating mutations within the EGFR gene and the subsequent development of targeted tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for patients with these molecularly defined tumors. However, the initial success of these therapies is often tempered by the emergence of resistance mutations, necessitating the development of next-generation inhibitors and a deeper understanding of the complex interplay between EGFR mutations and drug sensitivity.

This in-depth technical guide provides a comprehensive overview of common and rare EGFR mutations, their impact on the sensitivity to various classes of EGFR inhibitors, detailed experimental protocols for assessing inhibitor efficacy, and a visual representation of the underlying molecular pathways.

Classification of EGFR Mutations

EGFR mutations are broadly categorized based on their effect on kinase activity and their response to TKIs. The most prevalent mutations are found within exons 18-21 of the EGFR gene, which encode the tyrosine kinase domain.

Activating Mutations: These mutations lead to constitutive activation of the EGFR signaling pathway, promoting cell proliferation and survival. The most common activating mutations, often referred to as "classical" or "sensitizing" mutations, are:

-

Exon 19 Deletions (Exon 19 del): In-frame deletions of several amino acids in exon 19 are the most frequent type of activating mutation, accounting for approximately 45% of cases.

-

L858R Point Mutation: A single amino acid substitution at codon 858 in exon 21, from a leucine (L) to an arginine (R), is the second most common activating mutation, found in about 40-45% of EGFR-mutated NSCLC.

Resistance Mutations: These mutations confer resistance to EGFR inhibitors and can be present at diagnosis (primary resistance) or acquired during treatment (acquired resistance).

-

T790M Point Mutation: A substitution at codon 790 in exon 20, from a threonine (T) to a methionine (M), is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs, accounting for 50-60% of cases. The bulkier methionine residue sterically hinders the binding of these inhibitors.

-

Exon 20 Insertions (Exon 20 ins): A heterogeneous group of in-frame insertions in exon 20 are the third most common type of EGFR mutation. Most exon 20 insertions lead to primary resistance to first- and second-generation TKIs due to conformational changes in the drug-binding pocket.

-

C797S Point Mutation: A substitution at codon 797 in exon 20, from a cysteine (C) to a serine (S), is a key mechanism of acquired resistance to third-generation EGFR TKIs like osimertinib. The cysteine residue is the covalent binding site for these irreversible inhibitors. The allelic context of the C797S mutation (in cis or trans with the T790M mutation) has significant implications for subsequent treatment strategies.[1][2]

Below is a diagram illustrating the classification of common EGFR mutations.

Classification of Common EGFR Mutations

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][3][4] Activating EGFR mutations lead to the constitutive activation of these pathways, driving tumorigenesis.

The following diagram illustrates the simplified EGFR signaling cascade.

Simplified EGFR Signaling Pathway

Generations of EGFR Inhibitors and Their Sensitivity Profiles

EGFR inhibitors are small molecules that compete with adenosine triphosphate (ATP) at the kinase domain of the receptor, thereby inhibiting its downstream signaling. They are classified into several generations based on their mechanism of action and spectrum of activity.

First-Generation EGFR TKIs (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that are effective against the common activating mutations (Exon 19 del, L858R). However, resistance typically develops within 9-14 months, most commonly through the acquisition of the T790M mutation.

Second-Generation EGFR TKIs (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain. They are also effective against the common activating mutations and have shown some activity against other ErbB family members. However, they are largely ineffective against the T790M mutation and are associated with increased toxicity due to their inhibition of wild-type EGFR.

Third-Generation EGFR TKIs (e.g., Osimertinib): These are irreversible inhibitors specifically designed to target both the sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. Osimertinib has become the standard of care for patients with T790M-positive NSCLC. Resistance to osimertinib can occur through various mechanisms, most notably the C797S mutation.

Fourth-Generation and Novel EGFR TKIs (e.g., Mobocertinib, Poziotinib): These inhibitors are being developed to overcome resistance to third-generation TKIs and to target other challenging mutations, such as exon 20 insertions.

The following tables summarize the in vitro sensitivity (IC50 values in nM) of various EGFR inhibitors against different EGFR mutations in NSCLC cell lines.

Table 1: Inhibitor Sensitivity for Activating Mutations (Exon 19 Deletion and L858R)

| Cell Line | EGFR Mutation | Gefitinib (nM) | Erlotinib (nM) | Afatinib (nM) | Osimertinib (nM) |

| PC-9 | Exon 19 del | ~10-20 | ~20-30 | ~1-5 | ~15-25 |

| HCC827 | Exon 19 del | ~5-15 | ~10-25 | ~0.5-2 | ~10-20 |

| H3255 | L858R | ~50-100 | ~100-200 | ~5-15 | ~20-40 |

| H1975 | L858R + T790M | >1000 | >1000 | ~100-200 | ~10-20 |

Note: IC50 values can vary between studies and experimental conditions.

Table 2: Inhibitor Sensitivity for T790M Resistance Mutation

| Cell Line | EGFR Mutation | Osimertinib (nM) |

| H1975 | L858R + T790M | ~10-20 |

| PC-9ER | Exon 19 del + T790M | ~15-25 |

Table 3: Inhibitor Sensitivity for C797S Resistance Mutation

| EGFR Mutation | Gefitinib (nM) | Osimertinib (nM) | Gefitinib + Osimertinib |

| Exon 19 del + T790M + C797S (cis) | Resistant | Resistant | Resistant |

| Exon 19 del + T790M / C797S (trans) | Sensitive | Resistant | Synergistic Inhibition |

Note: The efficacy of combination therapy for the C797S mutation is dependent on whether the C797S and T790M mutations are on the same allele (cis) or different alleles (trans).

Table 4: Inhibitor Sensitivity for Exon 20 Insertion Mutations

| EGFR Exon 20 Insertion | Poziotinib (IC50, nM) | Mobocertinib (IC50, nM) |

| A767_V769dupASV | ~5-15 | ~20-40 |

| D770_N771insSVD | ~10-25 | ~30-60 |

| H773_V774insH | ~2-10 | ~15-30 |

Note: Sensitivity to inhibitors can vary depending on the specific type of exon 20 insertion.

Experimental Protocols for Assessing Inhibitor Sensitivity

Determining the sensitivity of cancer cells to EGFR inhibitors is crucial for both preclinical research and clinical decision-making. The following are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

NSCLC cell lines with known EGFR mutations

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

EGFR inhibitors (e.g., gefitinib, osimertinib)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the EGFR inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After 72 hours, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) from the curve.

-

Western Blot Analysis of EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of inhibitor efficacy.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against total and phosphorylated forms of the target proteins.

Materials:

-

NSCLC cell lines

-

6-well cell culture plates

-

EGFR inhibitors

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagents

-

Imaging system (e.g., chemiluminescence imager)

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of the EGFR inhibitor for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of the samples.

-

Denature the proteins by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

To probe for other proteins, the membrane can be stripped and re-probed with different primary antibodies (e.g., anti-total EGFR, anti-p-AKT, etc.).

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic peptide substrate by the EGFR kinase. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.

Materials:

-

Recombinant human EGFR kinase (wild-type and mutant forms)

-

Kinase assay buffer

-

Synthetic peptide substrate for EGFR

-

ATP (often radiolabeled [γ-³²P]ATP or used in a system that detects ADP)

-

EGFR inhibitors

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or a luminescence-based ADP detection kit)

-

384-well plates

-

Plate reader

Protocol (Example using a non-radiometric ADP-Glo™ assay):

-

Reagent Preparation:

-

Prepare serial dilutions of the EGFR inhibitor in kinase assay buffer.

-

Prepare a master mix containing the kinase assay buffer, EGFR kinase, and the peptide substrate.

-

-

Kinase Reaction:

-

In a 384-well plate, add the inhibitor dilutions and the kinase/substrate master mix.

-

Initiate the reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific EGFR mutant being tested.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

Below is a diagram representing a typical experimental workflow for assessing EGFR inhibitor sensitivity.

Experimental Workflow for EGFR Inhibitor Sensitivity

Conclusion

The study of EGFR mutations and their impact on inhibitor sensitivity is a dynamic and rapidly evolving field. A thorough understanding of the different mutation types, their effects on signaling pathways, and the mechanisms of action of various inhibitors is essential for the development of more effective and durable cancer therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to systematically evaluate the efficacy of novel EGFR inhibitors and to further unravel the complexities of EGFR-driven malignancies. As our knowledge of resistance mechanisms continues to grow, so too will our ability to design rational treatment strategies to improve outcomes for patients with EGFR-mutant cancers.

References

Determining EGFR Inhibitor Potency: An In-Depth Technical Guide to In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1] Its dysregulation is a key factor in the development of various cancers, making it a primary target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the core in vitro assays used to determine the potency of EGFR inhibitors, offering detailed methodologies and data presentation for effective evaluation.

The EGFR Signaling Cascade: A Target for Inhibition

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[4][5] This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K-AKT-mTOR pathway, essential for cell survival. EGFR inhibitors are designed to block this initial phosphorylation step, thereby inhibiting all subsequent signaling.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are cell-free systems that directly measure the ability of a compound to inhibit the enzymatic activity of purified EGFR. These assays are crucial for determining the intrinsic potency of an inhibitor.

Luminescence-Based Kinase Assays (e.g., ADP-Glo™)

These assays quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a solution containing the recombinant EGFR enzyme in kinase buffer. Prepare a solution of the substrate and ATP.

-

Reaction Initiation: In a 384-well plate, add the EGFR enzyme solution. Add the inhibitor dilutions or a DMSO vehicle control. Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™)

TR-FRET assays measure the binding and displacement of a fluorescently labeled tracer to the kinase. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the EGFR kinase and a europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor® 647-labeled tracer.

-

Assay Assembly: In a 384-well plate, add the test compound dilutions. Add the kinase/antibody mixture. Add the tracer solution.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC₅₀.

Cell-Based Assays: Assessing Potency in a Biological Context

Cell-based assays are essential for evaluating an inhibitor's efficacy within a cellular environment, providing insights into its effects on cell viability and downstream signaling pathways.

Cell Viability and Proliferation Assays

These assays determine the effect of an inhibitor on the proliferation and survival of cancer cell lines that are dependent on EGFR signaling.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A549, PC-9) in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor for 72 hours.

-

Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® Reagent.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to untreated controls and determine the GI₅₀ (the concentration of inhibitor that causes 50% growth inhibition).

Western Blot Analysis of EGFR Phosphorylation

Western blotting is a technique used to detect the phosphorylation status of EGFR and its downstream targets, providing direct evidence of target engagement by the inhibitor.

Experimental Protocol: Western Blot for Phospho-EGFR

-

Cell Treatment and Lysis: Seed cells and, after attachment, serum-starve them for 16-24 hours. Treat with the EGFR inhibitor for a desired duration (e.g., 2 hours), followed by stimulation with EGF (e.g., 100 ng/mL) for 15-30 minutes. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the results.

-

Densitometry: Quantify the band intensities to determine the reduction in EGFR phosphorylation.

Data Presentation: Summarizing Inhibitor Potency

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of inhibitor potency.

Table 1: In Vitro Kinase Inhibition

This table presents the IC₅₀ values of various EGFR inhibitors against wild-type and mutant forms of the EGFR kinase. Lower IC₅₀ values indicate greater potency.

| Inhibitor | EGFR (Wild-Type) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) | EGFR (Exon 19 del) IC₅₀ (nM) |

| Gefitinib | 25.8 | 5.4 | >1000 | - |

| Erlotinib | 2 | - | - | 7 |

| Afatinib | 0.5 | 0.4 | 10 | 0.8 |

| Osimertinib | 493.8 | - | - | 12.92 |

| Lapatinib | 10.8 | - | - | - |

| Icotinib | 5 | 5 | 5 | - |

Note: Data is compiled from multiple sources and assay conditions may vary.

Table 2: Cellular Proliferation Inhibition

This table shows the GI₅₀ values of EGFR inhibitors in different cancer cell lines, each with a specific EGFR mutation status.

| Inhibitor | Cell Line | EGFR Status | GI₅₀ (nM) |

| Afatinib | PC-9 | Exon 19 del | 0.8 |

| H3255 | L858R | 0.3 | |

| PC-9ER | T790M | 165 | |

| H1975 | L858R/T790M | 57 | |

| Osimertinib | PC-9ER | T790M | 13 |

| H1975 | L858R/T790M | 5 | |

| Erlotinib | PC-9 | Exon 19 del | 7 |

| H3255 | L858R | 12 |

Note: Data is compiled from multiple sources and assay conditions may vary.

Conclusion

The in vitro evaluation of EGFR inhibitors is a multi-faceted process that requires a combination of biochemical and cell-based assays. By employing the detailed protocols and data presentation strategies outlined in this guide, researchers can effectively determine the potency and mechanism of action of novel EGFR inhibitors, facilitating the development of more effective cancer therapies.

References

The Structural Basis of EGFR Kinase Domain Mutations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, frequently driven by mutations within its kinase domain, is a key factor in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] A comprehensive understanding of the structural and functional consequences of these mutations is critical for the development of effective targeted therapies.

This guide provides a detailed examination of the structural biology of common EGFR kinase domain mutations, their impact on kinase activity and inhibitor sensitivity, and the experimental methodologies used to elucidate these mechanisms.

EGFR Structure and Activation Mechanism

The EGFR kinase domain exists in a dynamic equilibrium between an inactive and an active conformation.[3] In the wild-type (WT) receptor, ligand binding to the extracellular domain induces a conformational change that promotes the formation of an asymmetric dimer of the intracellular kinase domains. This dimerization is a critical step in EGFR activation.

The activation process follows an allosteric mechanism where one kinase domain (the "activator") physically interacts with and activates the other (the "receiver"). This interaction stabilizes the active conformation of the receiver kinase, characterized by the inward positioning of the αC-helix and the proper alignment of key catalytic residues, allowing for ATP binding and substrate phosphorylation. This autophosphorylation of tyrosine residues in the C-terminal tail of EGFR creates docking sites for downstream signaling proteins, initiating cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.

Activating Mutations and Their Structural Consequences

Activating mutations in the EGFR kinase domain, typically found in exons 18-21, disrupt the autoinhibited state of the receptor, leading to ligand-independent kinase activity. These mutations effectively mimic the conformational changes induced by ligand binding, tipping the equilibrium towards the active state.

L858R Mutation (Exon 21)

The L858R mutation is one of the most common activating mutations in NSCLC, accounting for approximately 41% of cases. Leucine 858 is located in the activation loop (A-loop) of the kinase domain. In the inactive state, this region forms a helical structure that is stabilized by hydrophobic interactions involving L858. The substitution of the hydrophobic leucine with a bulky and positively charged arginine residue disrupts these stabilizing interactions, making the inactive conformation energetically unfavorable. This destabilization promotes the A-loop to adopt an extended, active conformation, leading to constitutive kinase activity.

Exon 19 Deletions

Deletions in exon 19 are the other major class of activating mutations in NSCLC. These in-frame deletions typically remove a small number of amino acids in the loop connecting the β3-strand and the αC-helix. While the exact structural consequences are still under investigation due to the challenges in crystallizing these mutants, molecular dynamics simulations suggest that the shortening of this loop stabilizes the αC-helix in the "in" (active) conformation. This pre-disposition to the active state results in constitutive kinase activation.

Quantitative Impact of Activating Mutations on Kinase Function and Inhibitor Sensitivity

The structural changes induced by activating mutations have a profound and measurable impact on the biochemical properties of the EGFR kinase domain, including its catalytic activity, affinity for ATP, and sensitivity to tyrosine kinase inhibitors (TKIs).

| Parameter | Wild-Type (WT) EGFR | L858R Mutant | Exon 19 Deletion | L858R/T790M Mutant | Reference(s) |

| Basal Kinase Activity | Low | High (approx. 50-fold > WT) | High | High | |

| Km for ATP | ~2-5 µM | ~148 µM (decreased affinity) | Decreased affinity | ~8.4 µM (affinity restored) | |

| Gefitinib IC50 | High | Low (increased sensitivity) | Low (increased sensitivity) | High (resistance) | |

| Erlotinib IC50 | High | Low (increased sensitivity) | Low (increased sensitivity) | High (resistance) | |

| Osimertinib IC50 | High | Low | Low | Low (sensitive) |

Note: IC50 and Km values can vary depending on the specific experimental conditions and cell lines used.

Mechanisms of Acquired Resistance to EGFR TKIs

Despite the initial success of first and second-generation TKIs in patients with activating EGFR mutations, acquired resistance inevitably develops. This resistance is often driven by secondary mutations in the EGFR kinase domain.

T790M: The "Gatekeeper" Mutation

The T790M mutation, located in exon 20, is the most common mechanism of acquired resistance, accounting for 50-60% of cases. Threonine 790 is known as the "gatekeeper" residue because it sits at the entrance of the ATP-binding pocket. The substitution of the smaller threonine with a bulkier methionine residue was initially thought to cause steric hindrance, preventing the binding of TKIs. However, the primary mechanism of resistance is now understood to be an increase in the kinase's affinity for ATP. The T790M mutation restores the ATP affinity of the activating mutants to near wild-type levels, making it more difficult for ATP-competitive inhibitors to bind effectively.

C797S: Resistance to Third-Generation Inhibitors

Third-generation EGFR TKIs, such as osimertinib, were designed to overcome T790M-mediated resistance. These inhibitors form a covalent bond with a cysteine residue at position 797 (C797) in the ATP-binding pocket. The C797S mutation, which replaces this cysteine with a serine, prevents the formation of this covalent bond, thereby conferring resistance to these drugs.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by EGFR.

Caption: Simplified EGFR downstream signaling pathways.

Experimental Workflow for Structural and Functional Analysis

The following diagram outlines a typical workflow for the structural and functional characterization of EGFR kinase domain mutations.

Caption: Workflow for analyzing EGFR kinase domain mutations.

Detailed Experimental Protocols

Expression and Purification of EGFR Kinase Domain

-

Construct Generation: The cDNA encoding the human EGFR kinase domain (residues 696-1022) with desired mutations (e.g., L858R, T790M) is subcloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His-tag for purification.

-

Baculovirus Generation: The recombinant transfer vector is transformed into DH10Bac E. coli cells to generate a recombinant bacmid. The bacmid is then transfected into Spodoptera frugiperda (Sf9) insect cells to produce recombinant baculovirus.

-

Protein Expression: High-titer viral stock is used to infect a larger culture of Sf9 or High Five cells. Cells are harvested 48-72 hours post-infection.

-

Lysis and Affinity Chromatography: Cell pellets are lysed, and the cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged EGFR kinase domain is eluted with an imidazole gradient.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding a homogenous protein sample.

X-ray Crystallography

-

Crystallization Screening: The purified EGFR kinase domain is concentrated and mixed with a variety of crystallization screens to identify conditions that promote crystal growth.

-

Crystal Optimization: The initial crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model. The model is then refined to fit the experimental data.

In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

-

Kinase Reaction Setup:

-

In a 384-well plate, add the purified EGFR kinase (WT or mutant).

-

Add the substrate (e.g., a synthetic poly(Glu, Tyr) peptide).

-

For inhibitor studies, add serially diluted TKIs.

-

Initiate the reaction by adding a solution containing ATP at a desired concentration (e.g., near the Km for ATP).

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Luminescence Detection:

-

Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

-

-

Data Analysis:

-

For kinetic analysis, vary the substrate or ATP concentration to determine Km and Vmax.

-

For inhibitor studies, plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

References

A Researcher's In-depth Technical Guide to Preclinical Models for Studying EGFR Inhibitor Resistance

For Researchers, Scientists, and Drug Development Professionals

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations. However, the initial success of these targeted therapies is often undermined by the emergence of acquired resistance. To understand the molecular underpinnings of this resistance and to develop effective next-generation therapies, robust preclinical models are indispensable. This technical guide provides a comprehensive overview of the core preclinical models, key experimental methodologies, and the major mechanisms of resistance to EGFR inhibitors.

Mechanisms of Acquired Resistance to EGFR Inhibitors

Resistance to EGFR TKIs is broadly categorized into two main types: on-target resistance, involving alterations in the EGFR gene itself, and off-target resistance, which involves the activation of bypass signaling pathways or phenotypic changes.

On-Target Resistance: The most common form of on-target resistance is the acquisition of secondary mutations in the EGFR kinase domain.

-

T790M Mutation: This "gatekeeper" mutation, located in exon 20, is the most frequent mechanism of resistance to first and second-generation EGFR TKIs, accounting for approximately 50-60% of cases.[1][2] The T790M mutation is thought to increase the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.[1]

-

C797S Mutation: With the advent of third-generation TKIs like osimertinib, which are effective against the T790M mutation, new resistance mechanisms have emerged. The C797S mutation in exon 20 is a key mechanism of resistance to these covalent inhibitors, as it removes the cysteine residue required for their irreversible binding.

Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling.

-

MET Amplification: Amplification of the MET proto-oncogene is a well-established mechanism of acquired resistance, occurring in about 5-22% of EGFR TKI-resistant tumors.[3] MET amplification leads to the activation of ERBB3 (HER3), which in turn activates the PI3K/AKT pathway, thus sustaining downstream signaling independently of EGFR.[4]

-

HER2 (ERBB2) Amplification: Amplification of the HER2 gene is another bypass mechanism, found in approximately 12-13% of EGFR TKI-resistant lung cancers. Similar to MET amplification, HER2 amplification can maintain downstream signaling in the presence of an EGFR inhibitor.

-

Phenotypic Transformation: In some cases, tumors can undergo a change in their histology, such as transformation from NSCLC to small cell lung cancer (SCLC), which is inherently resistant to EGFR TKIs. Epithelial-to-mesenchymal transition (EMT) has also been implicated in conferring resistance.

Below is a diagram illustrating the primary mechanisms of acquired resistance to EGFR inhibitors.

Caption: Overview of on-target and off-target resistance mechanisms to EGFR TKIs.

Preclinical Models for Studying EGFR Inhibitor Resistance

A variety of preclinical models are utilized to investigate the mechanisms of EGFR inhibitor resistance and to test novel therapeutic strategies.

In Vitro Models: Cancer Cell Lines

Cancer cell lines are a fundamental tool for studying drug resistance. They are easy to manipulate genetically and are suitable for high-throughput screening.

-

Parental Cell Lines: NSCLC cell lines with activating EGFR mutations, such as PC-9 (exon 19 deletion) and HCC827 (exon 19 deletion), are highly sensitive to first-generation EGFR TKIs. The H1975 cell line harbors both an activating mutation (L858R) and the T790M resistance mutation, making it a useful model for studying resistance to first-generation TKIs and sensitivity to third-generation inhibitors.

-

Resistant Cell Lines: Resistant cell lines can be generated by chronically exposing parental sensitive cell lines to increasing concentrations of an EGFR inhibitor. This process mimics the clinical scenario of acquired resistance.

The diagram below outlines the workflow for generating EGFR inhibitor-resistant cell lines.

Caption: Workflow for generating EGFR inhibitor-resistant cancer cell lines.

In Vivo Models

In vivo models are crucial for evaluating drug efficacy and toxicity in a more physiologically relevant context.

-

Cell Line-Derived Xenografts (CDX): These models are created by subcutaneously or orthotopically injecting human cancer cell lines into immunodeficient mice. They are widely used to test the in vivo efficacy of EGFR inhibitors against both sensitive and resistant tumors.

-

Patient-Derived Xenografts (PDX): PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original tumor.

-

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been engineered to develop tumors with specific genetic alterations, such as activating EGFR mutations. These models are valuable for studying tumor initiation, progression, and the interaction between the tumor and the host immune system.

The following diagram illustrates the process of establishing a patient-derived xenograft model.

Caption: Workflow for the establishment of patient-derived xenograft (PDX) models.

Quantitative Data Summary

The following tables summarize key quantitative data related to EGFR inhibitor resistance.

Table 1: IC50 Values of EGFR Inhibitors in NSCLC Cell Lines

| Cell Line | EGFR Mutation(s) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 del | ~10 | 7 | 0.8 | ~15 |

| HCC827 | Exon 19 del | ~8 | ~10 | ~1 | ~10 |

| H3255 | L858R | ~100 | 12 | 0.3 | ~20 |

| H1975 | L858R, T790M | >10,000 | >10,000 | 57 | 5 |

| PC-9ER | Exon 19 del, T790M | >10,000 | >10,000 | 165 | 13 |

Data compiled from multiple sources. Actual values may vary between studies.

Table 2: Frequency of Acquired Resistance Mechanisms to EGFR TKIs

| Resistance Mechanism | Frequency (1st/2nd Gen TKIs) | Frequency (3rd Gen TKIs) |

| EGFR T790M | 50-60% | N/A (drug target) |

| EGFR C797S | Rare | ~10-20% |

| MET Amplification | 5-22% | 7-15% |

| HER2 Amplification | ~12-13% | Less common |

| SCLC Transformation | 3-14% | 5-15% |

Data compiled from multiple sources. Frequencies can vary depending on the patient population and detection methods.

Key Experimental Methodologies

Cell Viability Assays

Cell viability assays are used to determine the cytotoxic effects of EGFR inhibitors and to calculate IC50 values.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

-

Cell Seeding and Treatment: Prepare a 96-well plate with cells and the test compound as described for the MTT assay.

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the IC50 value as described for the MTT assay.

Western Blotting

Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into the activation of signaling pathways.

Protocol for Analysis of EGFR Signaling

-

Cell Treatment and Lysis: Treat cells with EGFR inhibitors and/or ligands (e.g., EGF) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, AKT, phospho-AKT, ERK, and phospho-ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Next-Generation Sequencing (NGS)

NGS is a powerful tool for identifying known and novel mutations in the EGFR gene and other cancer-related genes.

Protocol for Targeted NGS of EGFR

-

DNA Extraction: Extract genomic DNA from cell lines or tumor tissue.

-

Library Preparation:

-

Fragmentation: Shear the DNA to the desired fragment size.

-

End-Repair and A-tailing: Repair the ends of the DNA fragments and add a 3' adenine overhang.

-

Adapter Ligation: Ligate sequencing adapters to the DNA fragments.

-

-

Target Enrichment: Use a hybridization capture-based method with probes specific for the EGFR gene to enrich for the target sequences.

-

Library Amplification: Amplify the captured library using PCR.

-

Sequencing: Sequence the library on an NGS platform.

-

Data Analysis: Align the sequencing reads to the human reference genome and call variants to identify mutations in the EGFR gene.

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of proteins in tissue sections, such as from xenograft tumors.

Protocol for IHC on FFPE Xenograft Sections

-

Deparaffinization and Rehydration: Deparaffinize the formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a series of graded ethanol washes.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against the protein of interest (e.g., MET, HER2) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a chromogen such as DAB.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Imaging and Analysis: Image the slides and perform pathological scoring of the protein expression.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in EGFR inhibitor resistance.

EGFR Downstream Signaling

Caption: Simplified EGFR downstream signaling pathways (PI3K/AKT and MAPK/ERK).

MET Amplification Bypass Pathway

Caption: MET amplification bypasses EGFR blockade by activating ERBB3 and the PI3K/AKT pathway.

Conclusion

The study of EGFR inhibitor resistance is a dynamic field that relies heavily on the use of sophisticated preclinical models. This guide has provided an overview of the key in vitro and in vivo models, detailed experimental protocols for their characterization, and a summary of the critical data and signaling pathways involved. By leveraging these models and methodologies, researchers can continue to unravel the complexities of drug resistance and pave the way for the development of more durable and effective therapies for patients with EGFR-mutant cancers.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Nexus of Irreversible Inhibition: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Covalent EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the pharmacokinetics (PK) and pharmacodynamics (PD) of covalent epidermal growth factor receptor (EGFR) inhibitors. By irreversibly binding to the EGFR, these targeted therapies have revolutionized the treatment landscape for cancers harboring specific EGFR mutations. This document provides a comprehensive overview of key covalent EGFR inhibitors, their quantitative PK/PD parameters, detailed experimental methodologies, and visual representations of their mechanism of action and the signaling pathways they modulate.

Introduction to Covalent EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers. Covalent EGFR inhibitors represent a significant advancement over first-generation reversible inhibitors. These drugs typically contain a reactive electrophilic "warhead," such as a Michael acceptor, that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2][3] This irreversible binding leads to sustained inhibition of EGFR signaling. Second-generation covalent inhibitors like afatinib and dacomitinib target both wild-type and mutant forms of EGFR, while third-generation inhibitors such as osimertinib are designed to selectively target mutant forms, including the T790M resistance mutation, while sparing the wild-type receptor to reduce toxicity.[4]

Pharmacokinetics of Covalent EGFR Inhibitors

The pharmacokinetic profiles of covalent EGFR inhibitors are critical to their clinical efficacy and safety. These profiles determine the drug's absorption, distribution, metabolism, and excretion (ADME), which in turn influence the concentration of the drug that reaches the tumor.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for prominent covalent EGFR inhibitors.

Table 1: Pharmacokinetic Parameters of Osimertinib

| Parameter | Value | Reference |

| Route of Administration | Oral | [5] |

| Dose | 80 mg once daily | |

| Tmax (h) | ~6 | |

| Cmax (ng/mL) | Not explicitly stated | |

| AUC (0-24h, steady state) (ng·h/mL) | 14,980 ± 6809 | |

| Half-life (t½) (h) | ~48 | |

| Oral Bioavailability (%) | Not explicitly stated | |

| Metabolites | AZ5104 (active), AZ7550 (active) |

Table 2: Pharmacokinetic Parameters of Afatinib

| Parameter | Value | Reference |

| Route of Administration | Oral | |

| Dose | 40 mg once daily | |

| Tmax (h) | 2-5 | |

| Cmax (ng/mL) | Not explicitly stated | |

| AUC (steady state) (ng·h/mL) | Not explicitly stated | |

| Half-life (t½) (h) | ~37 | |

| Oral Bioavailability (%) | Not explicitly stated | |

| Metabolism | Minimal, primarily non-enzymatic adduct formation |

Table 3: Pharmacokinetic Parameters of Dacomitinib

| Parameter | Value | Reference |

| Route of Administration | Oral | |

| Dose | 45 mg once daily | |

| Tmax (h) | ~5.8 | |

| Cmax (ng/mL) | ~79.1 | |

| AUC (0-24h) (ng·h/mL) | ~1440 | |